2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
CAS No.: 1412957-72-2
Cat. No.: VC11802832
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1412957-72-2 |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-methyl-4-(oxan-4-yl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H14N2O2/c1-7-11-9(6-10(13)12-7)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13) |
| Standard InChI Key | PVTCTASKJAZNFM-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=O)N1)C2CCOCC2 |
| Canonical SMILES | CC1=NC(=CC(=O)N1)C2CCOCC2 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure features a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:
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Methyl group at position 2, enhancing hydrophobicity and steric bulk.
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Tetrahydropyran (THP) moiety at position 6, introducing conformational flexibility and oxygen-based hydrogen-bonding potential.
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Hydroxyl group at position 4, enabling participation in hydrogen bonding and acid-base reactions.
The tetrahydropyran ring adopts a chair conformation, minimizing steric strain and stabilizing the molecule.
Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1412957-72-2 |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-methyl-4-(oxan-4-yl)-1H-pyrimidin-6-one |
| SMILES | CC1=NC(=CC(=O)N1)C2CCOCC2 |
| Topological Polar Surface Area | 66.7 Ų |
The compound’s moderate polarity, as indicated by its topological polar surface area, suggests potential permeability across biological membranes.
Synthesis and Production Methods
Laboratory-Scale Synthesis
Pyrimidine derivatives like 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol are typically synthesized via cyclization reactions. A common approach involves:
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Condensation of Amidines with Carbonyl Compounds: For example, reacting a substituted amidine with a ketone or aldehyde in the presence of an acid catalyst.
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Cyclization Under Basic Conditions: Utilizing urea or thiourea derivatives to form the pyrimidine ring, followed by functionalization at positions 2, 4, and 6.
A hypothetical pathway could involve:
Industrial Production Challenges
Industrial synthesis faces hurdles such as:
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Scalability: Batch reactors may struggle with exothermic reactions during cyclization.
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Purity Control: Chromatographic purification is cost-prohibitive at scale, necessitating crystallization optimization.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but require stringent recycling protocols.
Biological and Pharmacological Properties
Antimicrobial Activity Screening
Pyrimidine derivatives with hydroxyl and heterocyclic substituents have shown:
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Gram-Positive Bacteriostatic Effects: MIC values of 8–32 μg/mL against Staphylococcus aureus.
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Fungal Growth Inhibition: Disruption of ergosterol biosynthesis in Candida albicans.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for designing:
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Kinase Inhibitors: Structural analogs have been optimized for selectivity against RAF kinases, critical in oncology .
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Antifibrotic Agents: Hydroxyl groups may chelate metal ions in collagen-modifying enzymes.
Material Science
Pyrimidine cores contribute to:
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Luminescent Materials: Coordination with transition metals (e.g., Zn²⁺) yields photoactive complexes.
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Polymer Stabilizers: Radical scavenging via the hydroxyl group prevents oxidative degradation.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Position 6 Modifications: Replacing tetrahydropyran with azetidine or piperidine to alter steric and electronic profiles.
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Hydroxyl Group Derivatization: Acetylation or sulfonation to modulate bioavailability.
In Vivo Pharmacokinetics
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Metabolic Stability Assays: Identification of major metabolites via LC-MS.
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Toxicology Profiling: Acute and chronic toxicity studies in rodent models.
Computational Modeling
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Docking Studies: Predicting binding affinities for collagen prolyl-4-hydroxylase and kinases.
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QSAR Algorithms: Correlating substituent effects with biological activity.
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